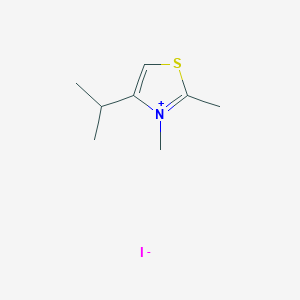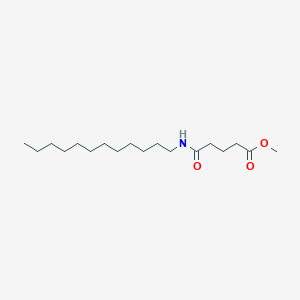
Methyl 5-(dodecylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(dodecylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by a long dodecyl chain attached to an amino group, which is further connected to a pentanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dodecylamino)-5-oxopentanoate typically involves the esterification of 5-(dodecylamino)-5-oxopentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Starting Materials: 5-(dodecylamino)-5-oxopentanoic acid, methanol
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Conditions: Reflux for 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(dodecylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-(dodecylamino)-5-oxopentanoic acid and methanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Hydrolysis: 5-(dodecylamino)-5-oxopentanoic acid and methanol
Reduction: 5-(dodecylamino)-5-hydroxypentanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 5-(dodecylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-(dodecylamino)-5-oxopentanoate is largely dependent on its structural features. The long dodecyl chain imparts hydrophobic properties, while the ester and amino groups provide sites for chemical reactivity. In biological systems, it may interact with cell membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(dodecylamino)propanoate
- 2-(dodecylamino)-2-methylpropanal oxime
- Hydrogen bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-), compound with 2-(dodecylamino)ethanol
Uniqueness
Methyl 5-(dodecylamino)-5-oxopentanoate is unique due to its specific structural arrangement, which combines a long hydrophobic chain with reactive ester and amino groups. This combination allows it to function in diverse applications, from chemical synthesis to biological interactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
63588-07-8 |
|---|---|
Molekularformel |
C18H35NO3 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
methyl 5-(dodecylamino)-5-oxopentanoate |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-16-19-17(20)14-13-15-18(21)22-2/h3-16H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MEIWBKIZYMIXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


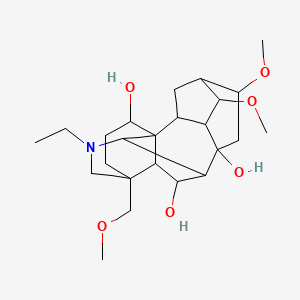
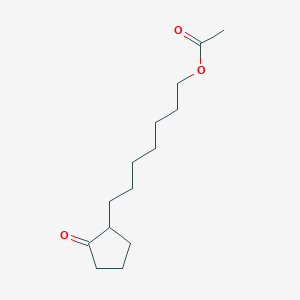
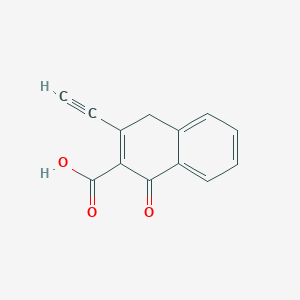
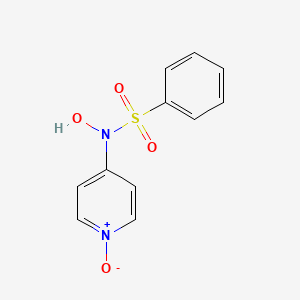
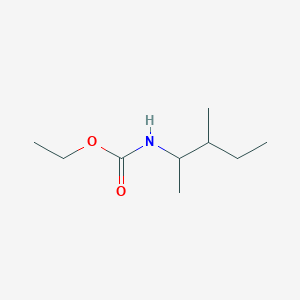
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
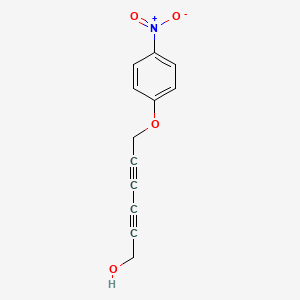
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
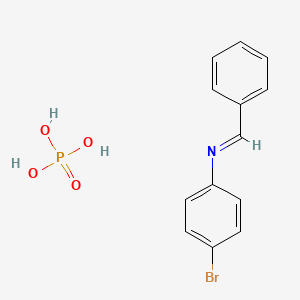
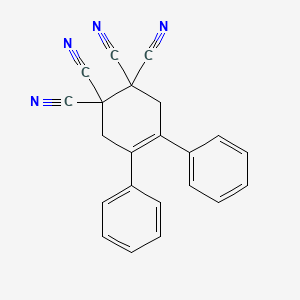
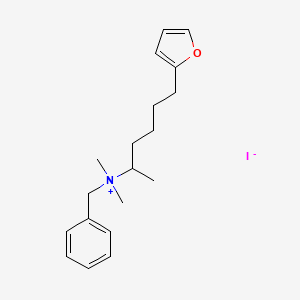
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
